Bienvenue dans la boutique en ligne BenchChem!

N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide (molecular formula C17H25N5O3, molecular weight 347.4 g/mol) is a synthetic small molecule featuring a 1,2,4-triazole ring linked via an aminomethyl bridge to a 2-ethoxy-substituted phenoxy core, which is further connected to a tert-butyl acetamide moiety. It belongs to a broader class of N-alkyltriazole compounds investigated as lysophosphatidic acid (LPA) receptor antagonists and has structural similarity to triazole derivatives studied for factor XIIa inhibition.

Molecular Formula C17H25N5O3
Molecular Weight 347.4 g/mol
Cat. No. B4872111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide
Molecular FormulaC17H25N5O3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CNC2=NC=NN2)OCC(=O)NC(C)(C)C
InChIInChI=1S/C17H25N5O3/c1-5-24-14-8-12(9-18-16-19-11-20-22-16)6-7-13(14)25-10-15(23)21-17(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,21,23)(H2,18,19,20,22)
InChIKeyUCIHJAILXPGRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide – Triazole-Phenoxyacetamide Research Compound


N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide (molecular formula C17H25N5O3, molecular weight 347.4 g/mol) is a synthetic small molecule featuring a 1,2,4-triazole ring linked via an aminomethyl bridge to a 2-ethoxy-substituted phenoxy core, which is further connected to a tert-butyl acetamide moiety [1]. It belongs to a broader class of N-alkyltriazole compounds investigated as lysophosphatidic acid (LPA) receptor antagonists [2] and has structural similarity to triazole derivatives studied for factor XIIa inhibition [3]. Its closest commercially available analogs differ in the phenyl ring substitution pattern (e.g., des-ethoxy, methoxy, or chloro-methoxy variants), which fundamentally alters physicochemical and potentially biological properties .

Why N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide Cannot Be Substituted with In-Class Analogs


Direct substitution with closely related triazole-phenoxyacetamide analogs is not scientifically valid because the 2-ethoxy substituent on the phenyl ring critically modulates lipophilicity, metabolic stability, and target binding. The des-ethoxy analog (N-tert-butyl-2-[4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy]acetamide) differs in molecular weight by 44 g/mol and loses the hydrogen-bond-capable ethoxy oxygen, altering the electron density of the aromatic ring [1]. The methoxy analog (N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide) introduces a smaller alkoxy group, which affects both steric bulk and logP, potentially shifting selectivity profiles across biological targets . Furthermore, the 1,2,4-triazole ring exhibits tautomeric equilibrium between 3-ylamino and 5-ylamino forms, meaning that even compounds with identical heavy-atom connectivity may present different hydrogen-bonding patterns to cognate receptors . These structural nuances preclude any assumption of functional equivalence without explicit experimental confirmation.

Quantitative Differentiation Evidence for N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide


Molecular Weight and Formula Differentiation from Closest Des-Ethoxy Analog

The target compound is differentiated from its closest commercially cataloged analog—N-tert-butyl-2-[4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy]acetamide—by the presence of an ethoxy substituent at the 2-position of the phenyl ring. This results in a molecular weight increase of exactly 44.03 g/mol (from 303.37 to 347.4 g/mol) and a formula change from C15H21N5O2 to C17H25N5O3 [1]. The additional C2H5O fragment introduces a hydrogen-bond acceptor (ethoxy oxygen) and increases the topological polar surface area (tPSA), which directly impacts membrane permeability and solubility parameters .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Differentiation from 2-Methoxy Analog via Alkoxy Chain Length

Compared to the 2-methoxy analog (N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide), the target compound carries an ethoxy group in place of methoxy at the 2-position. This substitution increases molecular weight from 333.39 to 347.4 g/mol (Δ = 14.01 g/mol, one methylene unit) and raises the calculated logP by approximately +0.5 units, consistent with the Hansch π constant for a methylene insertion . The additional methylene also increases molecular flexibility and may differentially affect cytochrome P450 oxidative metabolism [1].

Drug Design Lipophilicity Alkoxy SAR

1,2,4-Triazole Tautomerism as a Selectivity Determinant

The 1,2,4-triazole ring in this compound exists in equilibrium between 3-ylamino (1H-1,2,4-triazol-3-yl) and 5-ylamino (1H-1,2,4-triazol-5-yl) tautomeric forms . The 3-ylamino tautomer (predominant in the target compound as named) presents the triazole NH group at the 1-position, while the 5-ylamino tautomer places it at a different ring nitrogen, altering the hydrogen-bond donor/acceptor pattern. This tautomeric equilibrium is environment-dependent and can shift upon binding to a biological target, potentially resulting in different binding modes compared to analogs where the tautomeric form is locked or biased differently [1].

Tautomerism Receptor Binding Triazole Chemistry

Patent-Class Association with Lysophosphatidic Acid (LPA) Receptor Antagonism

The target compound falls within the generic structural scope of N-alkyltriazole compounds claimed as lysophosphatidic acid (LPA) receptor antagonists in US Patent US9321738B2 [1]. This patent family reports that representative triazole-containing compounds exhibit LPA1 receptor antagonism with IC50 values in the nanomolar to low micromolar range in calcium flux assays using CHO cells expressing human LPA1 [1]. While the specific compound N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is not individually exemplified with quantitative data in the patent, its core scaffold (triazole-aminomethyl-phenoxy-acetamide) matches the Markush structure. By contrast, structurally distinct LPAR antagonists based on isoxazole or thiazole cores lack the triazole H-bonding capacity and may exhibit different selectivity profiles across LPA receptor subtypes [2].

GPCR Pharmacology LPA Receptor Inflammatory Disease

Recommended Application Scenarios for N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide


Lysophosphatidic Acid (LPA) Receptor Antagonist Screening Libraries

Given the structural correspondence with the N-alkyltriazole scaffold claimed in US9321738B2, this compound is best deployed as a screening candidate in LPA1, LPA2, or LPA3 receptor antagonism assays using calcium flux or β-arrestin recruitment readouts in recombinant cell lines [1]. The 2-ethoxy substitution may confer differential receptor subtype selectivity compared to des-ethoxy or methoxy analogs, making it valuable for SAR expansion studies within the triazole-phenoxyacetamide series.

Physicochemical Property-Driven Hit-to-Lead Optimization

The ethoxy vs. methoxy differentiation (ΔlogP ≈ +0.5) positions this compound as a tool for evaluating the impact of incremental lipophilicity on permeability, solubility, and metabolic stability within a congeneric series [2]. Researchers can use this compound alongside its des-ethoxy and methoxy analogs to construct local SAR models for logP-dependent ADME properties without introducing heteroatom changes that confound interpretation.

Analytical Reference Standard for Triazole-Phenoxyacetamide Spectral Identification

The compound's close structural relative (des-ethoxy analog) is registered in the Wiley KnowItAll Mass Spectral Library with validated NMR and GC-MS spectra [3]. The target compound, bearing the additional 2-ethoxy group, can serve as a diagnostic reference for identifying ethoxy-substituted congeners in reaction monitoring or impurity profiling by LC-MS, leveraging the characteristic +44 Da mass shift and distinct fragmentation pattern.

Factor XIIa or Thrombin Inhibition Screening (Conditional Application)

Acylated 1,2,4-triazol-5-amines have been reported as selective factor XIIa and thrombin inhibitors [4]. Although the target compound possesses a similar triazole-amine linkage, its activity against coagulation factors has not been experimentally confirmed. This scenario is recommended only as a hypothesis-driven exploratory screen, not as a validated use case.

Quote Request

Request a Quote for N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.